molecular formula C19H19NO4 B3015019 N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide CAS No. 691884-02-3

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide

Cat. No. B3015019
M. Wt: 325.364
InChI Key: BGAUGJLQHWTAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide, also known as DIM-C-pPhOCH3, is a synthetic compound that has been of great interest to the scientific community due to its potential use in cancer treatment. This compound belongs to the class of indenylamides and has been found to exhibit anti-tumor activity in various types of cancer cells.

Scientific Research Applications

Synthesis and Antioxidant Activities

  • The synthesis of derivatives of this compound, involving pyrazole and indenone rings, has shown promising antioxidant and antihyperglycemic activities. For instance, certain synthesized compounds demonstrated significant DPPH radical scavenging activity and ferrous ion chelating ability (Kenchappa et al., 2017).

Chemical Characterization and Synthesis Techniques

  • Research has focused on the synthesis and characterization of various derivatives of this compound. This includes studies on their crystal structures, chemical behaviors, and synthesis methods, which contribute to a deeper understanding of their potential applications (Chen, Ye, & Hu, 2012).

Potential Therapeutic Applications

  • Several studies have synthesized novel derivatives of this compound to explore their potential as acetylcholinesterase inhibitors. These compounds have shown promising inhibitory activities and are considered for further research in therapeutic applications (Prasad et al., 2020).

Antimicrobial Properties

  • Novel derivatives of 5,6-dimethoxy-1-indanone, a related compound, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the potential development of new antimicrobial agents (Patel et al., 2018).

Pharmacological Research

  • The compound and its derivatives have been investigated in pharmacological research, particularly in the context of their biological activities and potential applications in medicinal chemistry. This includes studies on their synthesis, evaluation, and mechanism of action (Ali et al., 2009).

properties

IUPAC Name

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)19(22)20-15-10-16(21)14-9-18(24-3)17(23-2)8-13(14)15/h4-9,15H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUGJLQHWTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)C3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322134
Record name N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide

CAS RN

691884-02-3
Record name N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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